molecular formula C10H16O2 B1275703 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone CAS No. 18229-58-8

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone

Cat. No. B1275703
CAS RN: 18229-58-8
M. Wt: 168.23 g/mol
InChI Key: WBJNIPXRTMFVGW-UHFFFAOYSA-N
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Description

1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone, also known as 2,5,6-trimethyl-3,4-dihydro-2H-pyran-2-one, is an organic compound with the molecular formula C9H14O. It is a colorless solid that is soluble in various organic solvents. This compound is used in a variety of applications, including organic synthesis, pharmaceuticals, and materials science.

Future Directions

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by ChemBridge Corporation.

Feel free to explore additional peer-reviewed papers and technical documents related to 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethanone at Sigma-Aldrich .

Mechanism of Action

Target of Action

Similar compounds have been used asprotective agents for hydroxyl groups , suggesting that this compound may interact with molecules containing hydroxyl groups.

Mode of Action

It is known to beresistant to strong bases and can undergo changes under low pH values or Lewis acid conditions . This suggests that it may interact with its targets in a pH-dependent manner.

Biochemical Pathways

It is known to be involved in various reactions such aspolymerization, hydrogenation, and oxidation to produce compounds like tetrahydropyran, pentanediol, pentanedioic acid, pentanolactone, pentadiene, and resin-like products .

Pharmacokinetics

Similar compounds are known to beabsorbed in the gastrointestinal tract and excreted in urine . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

Similar compounds have been used asprotective agents for hydroxyl groups , suggesting that this compound may have a protective effect on molecules containing hydroxyl groups.

Action Environment

It is known to beresistant to strong bases and can undergo changes under low pH values or Lewis acid conditions . This suggests that the compound’s action may be influenced by the pH and the presence of Lewis acids in the environment.

properties

IUPAC Name

1-(2,5,6-trimethyl-3,4-dihydropyran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-7-5-6-10(4,9(3)11)12-8(7)2/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJNIPXRTMFVGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(CC1)(C)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397403
Record name 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18229-58-8
Record name 1-(2,5,6-Trimethyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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